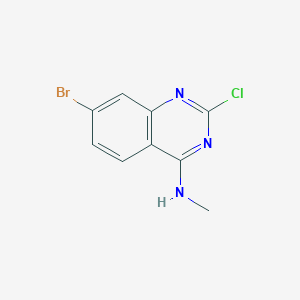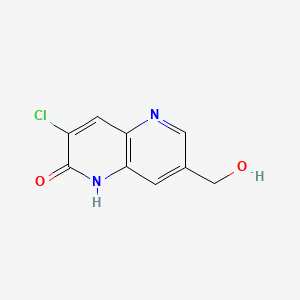
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the third position, a hydroxymethyl group at the seventh position, and a naphthyridinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the chlorination of a naphthyridine precursor followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxymethylation step may involve formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-7-carboxy-1,5-naphthyridin-2(1H)-one.
Reduction: 3-Hydroxy-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one.
Substitution: 3-Methoxy-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one.
科学的研究の応用
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes.
類似化合物との比較
Similar Compounds
3-Chloro-7-hydroxy-4-methylcoumarin: Similar in structure but with a coumarin core.
3-Chloro-7-methylisoquinoline: Contains a methyl group instead of a hydroxymethyl group.
3-Chloro-4-methoxychalcone: Features a chalcone structure with a methoxy group.
Uniqueness
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxymethyl group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
3-chloro-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-7-8(12-9(6)14)1-5(4-13)3-11-7/h1-3,13H,4H2,(H,12,14) |
InChIキー |
YRVRXXSISHTXSW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
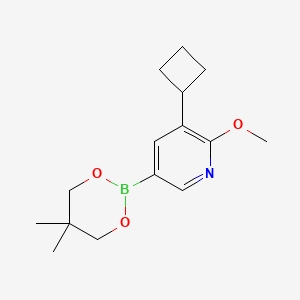
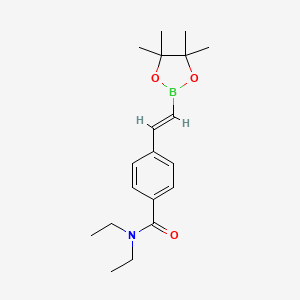
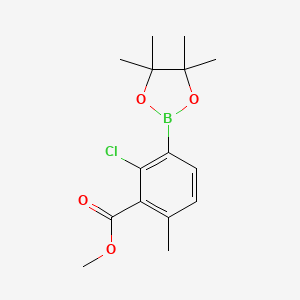
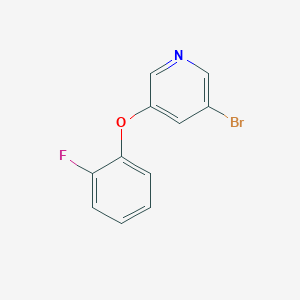
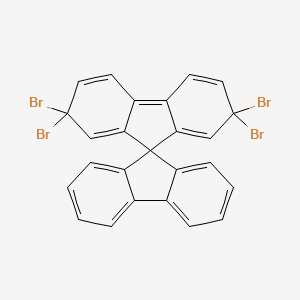
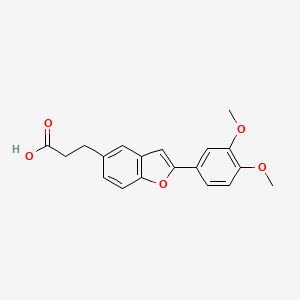
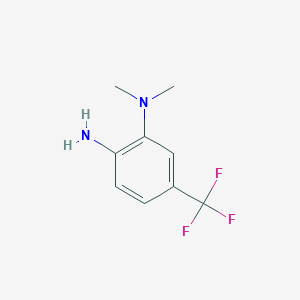
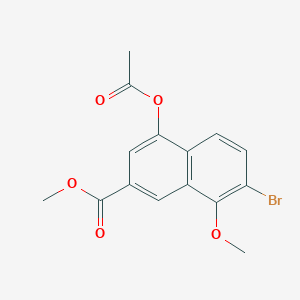
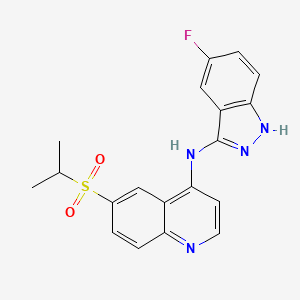

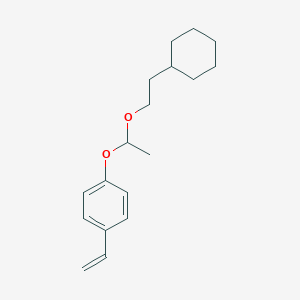
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
